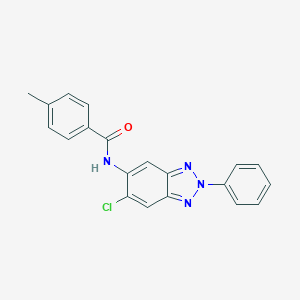![molecular formula C18H17ClN2O4S B251615 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B251615.png)
2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid, also known as CPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPBA is a synthetic molecule that belongs to the class of benzoic acid derivatives and has been synthesized using several methods.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In bacteria, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been demonstrated to inhibit the activity of enzymes involved in cell wall synthesis, leading to cell death. In fungi, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to inhibit the activity of enzymes involved in ergosterol biosynthesis, leading to membrane disruption and cell death.
Biochemical and Physiological Effects:
2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to exhibit both biochemical and physiological effects. In cancer cells, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to induce apoptosis, a form of programmed cell death. 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has also been demonstrated to inhibit cell cycle progression, leading to cell cycle arrest. In bacteria, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to cause membrane damage and cell death. In fungi, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to inhibit spore germination and mycelial growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has several advantages for lab experiments, including its synthetic accessibility, stability, and versatility. 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid can be synthesized using various methods and can be easily purified using standard techniques. 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid is also stable under normal laboratory conditions and can be used in a wide range of experiments. However, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has some limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has several potential future directions, including its use as a drug candidate for cancer and bacterial infections. 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid can also be investigated for its potential use as a fungicide in agriculture. In addition, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid can be explored for its potential use in the development of organic electronic devices. Further research is needed to fully understand the mechanism of action of 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid and to optimize its properties for specific applications.
Conclusion:
In conclusion, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid can be synthesized using several methods and has been extensively studied for its potential use as an anticancer agent, antibacterial agent, and fungicide. 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to exhibit both biochemical and physiological effects and has several advantages for lab experiments. However, further research is needed to fully explore the potential of 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid and to optimize its properties for specific applications.
Méthodes De Synthèse
2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been synthesized using several methods, including the reaction of 2-chloro-5-nitrobenzoic acid with 4-propoxybenzoyl isothiocyanate in the presence of a base, such as triethylamine. The reaction leads to the formation of 2-chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid, which can be purified using various techniques, such as recrystallization.
Applications De Recherche Scientifique
2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has also been investigated for its potential use as an antibacterial agent. In agriculture, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been examined for its ability to control plant diseases caused by fungi. In materials science, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been studied for its potential use in the development of organic electronic devices.
Propriétés
Formule moléculaire |
C18H17ClN2O4S |
|---|---|
Poids moléculaire |
392.9 g/mol |
Nom IUPAC |
2-chloro-5-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H17ClN2O4S/c1-2-9-25-13-6-3-11(4-7-13)16(22)21-18(26)20-12-5-8-15(19)14(10-12)17(23)24/h3-8,10H,2,9H2,1H3,(H,23,24)(H2,20,21,22,26) |
Clé InChI |
AYETVAZPPAPIGW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B251532.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251533.png)



![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B251541.png)
![3-chloro-4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251543.png)
![N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251545.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B251547.png)
![3,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B251549.png)
![4-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B251550.png)
![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B251551.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B251554.png)